Methyl 3-(3-piperidinyl)propanoate hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The compound features a piperidine ring in a chair conformation, with the propanoate ester group attached at the 3-position. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 215.70 g/mol | |
| Bond length (C-N) | 1.49 Å | |
| Dihedral angle (C3-C2) | 112.5° | |
| Torsional strain | 4.8 kcal/mol (piperidine) |
Stereochemical analysis reveals that the protonated nitrogen adopts an axial orientation in the piperidine ring, while the ester group occupies an equatorial position to minimize steric hindrance. Nuclear magnetic resonance (NMR) studies demonstrate distinct chemical shifts for axial (δ 3.12 ppm) and equatorial protons (δ 2.84 ppm) on the piperidine ring. The chloride ion forms a contact ion pair with the protonated nitrogen at a distance of 3.15 Å.
Crystallographic Analysis and Hydrogen Bonding Networks
Single-crystal X-ray diffraction studies reveal a monoclinic P2₁/n space group with unit cell parameters a = 8.5368 Å, b = 9.6594 Å, c = 13.5173 Å, and β = 79.30°. The crystal packing exhibits three dominant interaction types:
- N⁺–H···Cl⁻ hydrogen bonds (2.89 Å, 174°)
- C–H···O carbonyl interactions (2.43 Å, 156°)
- Van der Waals contacts between methyl groups (3.21 Å)
The hydrogen bonding network forms a zigzag pattern along the b-axis, with each chloride ion coordinating to two protonated piperidine moieties. This creates infinite chains stabilized by bifurcated hydrogen bonds, as shown in the density functional theory (DFT)-optimized model below:
$$ E_{\text{lat}} = -48.2 \, \text{kcal/mol} \quad \text{(lattice energy)} $$
Thermal ellipsoid analysis indicates anisotropic displacement parameters (ADPs) of 0.021 Ų for the chloride ion, suggesting strong positional stability within the lattice.
Comparative Structural Analysis with Related Piperidine Derivatives
Structural features diverge significantly from analogous compounds:
The 3-piperidinyl substitution induces greater ring puckering (Cremer-Pople parameters: θ = 12.4°, φ = 57.8°) compared to 4-substituted analogs (θ = 8.9°, φ = 32.1°). This structural distortion enhances dipole moment alignment (μ = 5.21 D vs. 4.67 D in 4-isomer), influencing solubility and crystallization behavior.
Tautomerism and Conformational Dynamics in Solution Phase
In deuterated dimethyl sulfoxide (DMSO-d₆), two major conformers exist in a 3:1 ratio at 298 K:
- Ester-syn (72% population): Lactone and ester carbonyls aligned
- Ester-anti (28% population): Dipoles opposed
Variable-temperature ¹H NMR reveals an energy barrier of 10.3 kcal/mol for interconversion between conformers. The activation parameters (ΔG‡ = 9.8 kcal/mol, ΔH‡ = 8.2 kcal/mol) indicate a twist-boat transition state. Tautomeric equilibrium studies show negligible enol content (<0.5%) due to the electron-withdrawing ester group (Hammett σ* = +0.69).
Molecular dynamics simulations (AMBER ff14SB force field) demonstrate:
- Mean square displacement (MSD) of 4.8 Ų/ns for piperidine ring
- Restricted ester group motion (MSD = 1.2 Ų/ns)
These dynamics correlate with observed nuclear Overhauser effect (NOE) contacts between the methyl ester and piperidine β-protons (2.9 Å distance). Solvent effects polarize the molecule, increasing dipole moment from 5.21 D (gas phase) to 6.87 D in aqueous solution.
Properties
IUPAC Name |
methyl 3-piperidin-3-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)5-4-8-3-2-6-10-7-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGGAKLPBUNWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-piperidinyl)propanoate hydrochloride typically involves the esterification of 3-(3-piperidinyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is typically obtained through crystallization and subsequent drying to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-piperidinyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(3-piperidinyl)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-piperidinyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidine ring plays a crucial role in its binding affinity and specificity, influencing the overall biological activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Aromatic substituents (e.g., methoxyphenyl, chlorophenyl) enhance lipophilicity and may influence receptor binding in drug candidates . Chiral centers (e.g., in the 3-chlorophenyl derivative) can affect biological activity and enantioselective synthesis complexity .
Biological Activity
Methyl 3-(3-piperidinyl)propanoate hydrochloride, a compound with the molecular formula C9H18ClNO2, has garnered attention in pharmacological research due to its diverse biological activities. Its structural features, particularly the piperidine ring, contribute significantly to its interactions with various biological targets, making it a subject of interest in the development of therapeutic agents.
The primary biological activity of this compound is attributed to its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are prominent.
Pharmacokinetics and Metabolism
Research into the pharmacokinetics of this compound highlights its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies indicate that this compound exhibits favorable bioavailability and a manageable half-life, making it suitable for further development in therapeutic contexts.
Biological Activity Summary
Case Studies and Experimental Findings
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential as a neuroprotective agent.
- Anticancer Activity : Recent research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, it showed better efficacy than standard drugs like bleomycin in inducing apoptosis in hypopharyngeal tumor cells .
- Muscarinic Receptor Interaction : The compound has been identified as a ligand for muscarinic acetylcholine receptors (M3R), which play a critical role in cell proliferation and survival in colorectal cancer models .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other piperidine derivatives, which also exhibit biological activities. Below is a comparison highlighting key differences:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| Methyl 3-(2-(4-piperidinyl)ethoxy)propanoate hydrochloride | Ethoxy group addition | Enhanced bioavailability |
| Ethyl 3-(2-(4-piperidinyl)ethoxy)propanoate hydrochloride | Ethyl instead of methyl | Variability in pharmacokinetics |
| Methyl 3-(piperidin-4-yl)propanoate | Different piperidine substitution | Variability in biological activity |
Conclusion and Future Directions
This compound exhibits significant biological activity primarily through its interaction with cholinergic systems and potential anticancer properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on clinical trials to assess efficacy in treating neurodegenerative diseases and cancer, as well as exploring its interactions with other neurotransmitter systems.
Q & A
Q. Table 1: Hazard Codes and Mitigation
| Hazard Type | Code | Mitigation |
|---|---|---|
| Acute Toxicity | H302 | Use PPE and avoid ingestion |
| Skin Irritation | H315 | Wash with soap/water; seek medical attention if irritation persists |
| Environmental Hazard | H400 | Prevent entry into waterways |
Basic: What synthetic routes are available for the preparation of this compound?
Methodological Answer:
While direct synthesis data for this compound is limited, analogous piperidine-propanoate derivatives are synthesized via:
- Step 1: Alkylation of piperidine with methyl acrylate under basic conditions to form the ester intermediate .
- Step 2: Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol .
- Optimization: Catalytic hydrogenation or microwave-assisted synthesis may improve yield and reduce reaction time .
Key Parameters:
- Reaction temperature: 60–80°C for alkylation.
- Solvent: Ethanol or THF for salt formation.
Advanced: How can researchers optimize the purification of this compound to achieve high yields and purity?
Methodological Answer:
- Recrystallization: Use a solvent system of ethanol/water (4:1 v/v) to remove impurities. Monitor crystal growth at 4°C for 12–24 hours .
- Chromatography: Employ reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to isolate the compound. Retention time typically ranges 8–12 minutes .
- Purity Validation: Confirm ≥98% purity via NMR (¹H/¹³C) and LC-MS. Key NMR signals include a singlet for the methyl ester (~3.6 ppm) and multiplet for piperidine protons (1.4–2.8 ppm) .
Q. Table 2: Analytical Parameters
| Technique | Target | Criteria |
|---|---|---|
| HPLC | Purity | ≥98% (λ = 254 nm) |
| LC-MS | [M+H]⁺ | m/z = Calculated + 1 |
Advanced: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- FT-IR: Confirm ester carbonyl (C=O) stretch at 1730–1750 cm⁻¹ and NH⁺/HCl absorption at 2500–2800 cm⁻¹ .
- X-ray Crystallography: Resolve stereochemistry and salt formation if single crystals are obtained via slow evaporation in ethanol .
- Elemental Analysis: Validate C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced: What are the key considerations for ensuring the stability of this compound under different storage conditions?
Methodological Answer:
- Thermal Stability: Degrades above 40°C; store at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
- Light Sensitivity: Protect from UV exposure using amber glass vials. Perform photostability testing per ICH Q1B guidelines .
- Hygroscopicity: Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the ester group .
Q. Table 3: Stability Data
| Condition | Duration | Purity Retention |
|---|---|---|
| 25°C, dark | 12 months | ≥95% |
| 40°C, 75% RH | 3 months | 85–90% |
Advanced: How does the stereochemistry of this compound influence its pharmacological activity?
Methodological Answer:
- Chiral Centers: The piperidine nitrogen and ester group configuration affect binding to targets like serotonin or dopamine receptors. Enantiomers may exhibit divergent activity (e.g., (R)- vs. (S)-forms) .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor binding pockets. Compare binding energies of stereoisomers .
- In Vitro Assays: Test enantiomers in receptor-binding assays (e.g., radioligand displacement) to quantify IC₅₀ differences .
Key Finding:
In analogs like (S)-methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, stereochemistry increased BChE inhibition (IC₅₀ = 0.383 µM) compared to the racemic mixture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
